molecular formula C10H11ClF3NO B1396234 3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride CAS No. 1349715-87-2

3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride

Cat. No.: B1396234
CAS No.: 1349715-87-2
M. Wt: 253.65 g/mol
InChI Key: CCCYFQNKIWTERO-UHFFFAOYSA-N
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Description

3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride is a chemical compound with the molecular formula C10H10F3NO·HCl. It is known for its unique structure, which includes an oxetane ring and a trifluoromethyl group attached to a phenyl ring. This compound is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride typically involves the following steps:

    Formation of the Oxetane Ring: The oxetane ring can be synthesized through a cyclization reaction involving an appropriate precursor. This step often requires the use of strong bases or acids to facilitate the ring closure.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction. Common reagents for this step include trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Amination: The amine group is introduced through a nucleophilic substitution reaction, typically using ammonia or an amine derivative.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and oxetane ring contribute to its unique chemical properties, which can influence its binding affinity and reactivity with various biological targets. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride
  • 3-(Trifluoromethyl)oxetan-3-amine hydrochloride

Uniqueness

3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride is unique due to its specific structural features, including the position of the trifluoromethyl group on the phenyl ring and the presence of the oxetane ring

Properties

IUPAC Name

3-[2-(trifluoromethyl)phenyl]oxetan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO.ClH/c11-10(12,13)8-4-2-1-3-7(8)9(14)5-15-6-9;/h1-4H,5-6,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCCYFQNKIWTERO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC=CC=C2C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride
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3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride
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3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride
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3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride
Reactant of Route 5
3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride
Reactant of Route 6
3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride

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